Cas no 1190320-10-5 (1H-pyrrolo[2,3-c]pyridin-4-amine)

1H-pyrrolo[2,3-c]pyridin-4-amine structure
1190320-10-5 structure
Product name:1H-pyrrolo[2,3-c]pyridin-4-amine
CAS No:1190320-10-5
MF:C7H7N3
Molecular Weight:133.150580644608
MDL:MFCD12963338
CID:2169604
PubChem ID:53412801

1H-pyrrolo[2,3-c]pyridin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Amino-6-azaindole
    • 1H-pyrrolo[2,3-c]pyridin-4-amine
    • AKOS006352722
    • PS-16861
    • DB-229050
    • I11177
    • SCHEMBL2628872
    • CS-0091211
    • DTXSID60696620
    • 1190320-10-5
    • MFCD12963338
    • SB14816
    • 4-AMINO-6-AZAINDOLE
    • MDL: MFCD12963338
    • インチ: InChI=1S/C7H7N3/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H,8H2
    • InChIKey: FSUXDDPRSWEDMB-UHFFFAOYSA-N
    • SMILES: C1=CNC2=CN=CC(=C12)N

計算された属性

  • 精确分子量: 133.063997236g/mol
  • 同位素质量: 133.063997236g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 54.7Ų

1H-pyrrolo[2,3-c]pyridin-4-amine Security Information

1H-pyrrolo[2,3-c]pyridin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1298404-100mg
1H-pyrrolo[2,3-c]pyridin-4-amine
1190320-10-5 97%
100mg
$215 2024-07-21
eNovation Chemicals LLC
D368027-1g
4-AMino-6-azaindole
1190320-10-5 95%
1g
$980 2024-08-03
Alichem
A029193230-1g
1H-Pyrrolo[2,3-c]pyridin-4-amine
1190320-10-5 95%
1g
$486.85 2023-09-04
eNovation Chemicals LLC
Y1298404-10G
1H-pyrrolo[2,3-c]pyridin-4-amine
1190320-10-5 97%
10g
$3745 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1933-250MG
1H-pyrrolo[2,3-c]pyridin-4-amine
1190320-10-5 97%
250MG
¥ 1,716.00 2023-04-07
TRC
B530085-1mg
1H-Pyrrolo[2,3-c]pyridin-4-amine
1190320-10-5
1mg
$ 50.00 2022-06-07
TRC
B530085-10mg
1H-Pyrrolo[2,3-c]pyridin-4-amine
1190320-10-5
10mg
$ 115.00 2022-06-07
eNovation Chemicals LLC
Y1298404-500MG
1H-pyrrolo[2,3-c]pyridin-4-amine
1190320-10-5 97%
500mg
$495 2024-07-21
Aaron
AR000IM3-100mg
1H-Pyrrolo[2,3-c]pyridin-4-amine
1190320-10-5 95%
100mg
$147.00 2025-02-13
abcr
AB595688-1g
1H-Pyrrolo[2,3-c]pyridin-4-amine; .
1190320-10-5
1g
€1038.10 2024-04-20

1H-pyrrolo[2,3-c]pyridin-4-amine 関連文献

1H-pyrrolo[2,3-c]pyridin-4-amineに関する追加情報

1H-pyrrolo[2,3-c]pyridin-4-amine (CAS No. 1190320-10-5): A Promising Scaffold for Pharmaceutical Development

1H-pyrrolo[2,3-c]pyridin-4-amine, also known by its CAS number 1190320-10-5, represents a structurally unique compound that has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This molecule belongs to the class of nitrogen-containing heterocyclic compounds, characterized by its fused pyrrole and pyridine ring system. The presence of an amino group at the 4-position of the pyridine ring confers unique chemical properties, making it a valuable scaffold for drug discovery. Recent advancements in medicinal chemistry have highlighted the importance of 1H-pyrrolo[2,3-c]pyridin-4-amine in modulating biological targets related to inflammation, neurodegenerative diseases, and cancer.

Structurally, 1H-pyrrolo[2,3-c]pyridin-4-amine features a pyrrole ring fused to a pyridine ring, forming a bicyclic system. The pyrrole ring contributes to the molecule's aromaticity, while the pyridine ring enhances its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The amino group at the 4-position of the pyridine ring is critical for its pharmacological activity, as it can act as a hydrogen bond donor or acceptor, facilitating molecular recognition with protein targets. This structural feature has been exploited in the design of novel therapeutics targeting specific enzymatic pathways.

Recent studies have demonstrated that 1H-pyrrolo[2,3-c]pyridin-3-amine (a closely related compound) exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property has led to its investigation as a potential treatment for chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. A 2023 study published in Journal of Medicinal Chemistry reported that derivatives of 1H-pyrrolo[2,3-c]pyridin-4-amine show significant selectivity for the NF-κB pathway, a key mediator of inflammation, without affecting other signaling pathways. This selectivity reduces the risk of off-target effects, a critical consideration in drug development.

Furthermore, 1H-pyrrolo[2,3-c]pyridin-4-amine has emerged as a promising candidate in the treatment of neurodegenerative disorders such as Alzheimer's disease. Research published in ACS Chemical Neuroscience in 2024 highlighted its ability to modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The compound's interaction with β-secretase (BACE1) has been proposed as a mechanism for its neuroprotective effects. This finding aligns with the growing interest in targeting protein misfolding and aggregation in neurodegenerative diseases, a field that has seen significant advancements in the past decade.

One of the most intriguing aspects of 1H-pyrrolo[2,3-c]pyridin-4-amine is its potential role in cancer therapy. A 2023 preclinical study in Cancer Research demonstrated that derivatives of this compound inhibit the proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. The compound's ability to target multiple oncogenic pathways, including the PI3K/AKT/mTOR and MAPK signaling cascades, has been attributed to its structural flexibility and ability to form hydrogen bonds with key residues in target proteins. These findings underscore the molecule's versatility in therapeutic applications.

From a synthetic perspective, the preparation of 1H-pyrrolo[2,3-c]pyridin-4-amine has been the subject of several studies aimed at optimizing reaction conditions and improving yield. A 2024 paper in Organic & Biomolecular Chemistry described a novel synthetic route involving the cyclization of a substituted pyrrole derivative under microwave irradiation. This method significantly reduced reaction time and increased the efficiency of the process, addressing challenges in the scalable production of such compounds. Such advancements are crucial for translating laboratory discoveries into clinical applications.

Despite its promising therapeutic potential, the development of 1H-pyrrolo[2,3-c]pyridin-4-amine as a drug candidate faces several challenges. One of the primary concerns is the optimization of its pharmacokinetic properties, including bioavailability and metabolic stability. Additionally, the compound's potential for drug-drug interactions must be carefully evaluated, particularly in patients with comorbid conditions. These challenges highlight the importance of interdisciplinary collaboration between medicinal chemists, pharmacologists, and clinicians in advancing this compound toward clinical trials.

In conclusion, 1H-pyrrolo[2,3-c]pyridin-4-amine (CAS No. 1190320-10-5) represents a structurally unique and therapeutically relevant molecule with broad applications in pharmaceutical research. Its ability to modulate key biological pathways, coupled with the advancements in synthetic methodologies, positions it as a promising scaffold for the development of novel therapeutics. As research in this area continues to evolve, the potential of 1H-pyrrolo[2,3-c]pyridin-4-amine to address unmet medical needs is likely to expand, offering new opportunities for innovation in drug discovery.

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Amadis Chemical Company Limited
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